
9(S),10(S),13(S)-TriHOME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(S),10(S),13(S)-TriHOME, also known as 9(S),10(S),13(S)-trihydroxy-11E-octadecenoic acid, is a hydroxylated fatty acid derived from linoleic acid. This compound is part of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. Oxylipins play significant roles in various biological processes, including inflammation and cell signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(S),10(S),13(S)-TriHOME typically involves the enzymatic oxidation of linoleic acid. Lipoxygenases, a group of enzymes, catalyze the oxygenation of linoleic acid to produce hydroperoxy derivatives, which are subsequently reduced to form trihydroxy derivatives like this compound. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic biological conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired oxylipin. The product is then extracted and purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 9(S),10(S),13(S)-TriHOME undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxylipins.
Reduction: Reduction reactions can convert hydroperoxy groups to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification reactions.
Major Products:
Oxidation: Formation of dihydroxy or tetrahydroxy derivatives.
Reduction: Conversion to dihydroxy derivatives.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
9(S),10(S),13(S)-TriHOME has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential anti-inflammatory properties and its role in modulating immune responses.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 9(S),10(S),13(S)-TriHOME involves its interaction with specific molecular targets, such as receptors and enzymes involved in inflammatory pathways. It can modulate the activity of these targets, leading to changes in cellular responses. For example, it may inhibit the production of pro-inflammatory cytokines or activate anti-inflammatory signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE)
- 13(S)-Hydroxy-9(Z),11(E)-octadecadienoic acid (13-HODE)
- 12(S)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid (12-HETE)
Comparison: 9(S),10(S),13(S)-TriHOME is unique due to its trihydroxy structure, which imparts distinct chemical and biological properties compared to other hydroxylated fatty acids like 9-HODE and 13-HODE, which have only one hydroxyl group. This structural difference influences its reactivity and its role in biological systems, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C18H34O5 |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(E,9S,10S,13S)-9,10,13-trihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1 |
InChI-Schlüssel |
NTVFQBIHLSPEGQ-MVFSOIOZSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@@H]([C@H](CCCCCCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


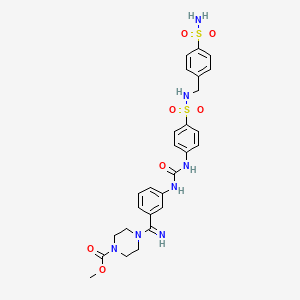

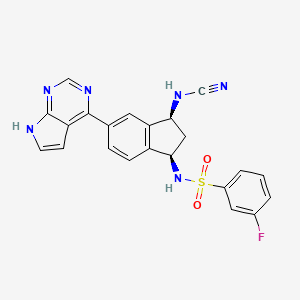
![2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide](/img/structure/B10796868.png)

![methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate](/img/structure/B10796876.png)
![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
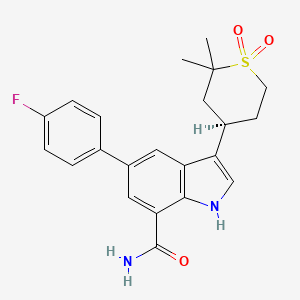
![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)
![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)

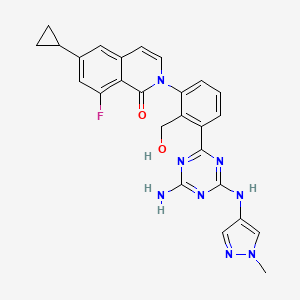
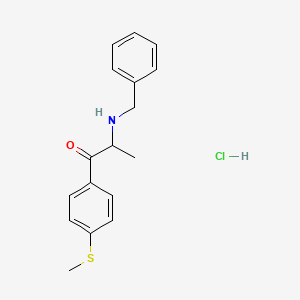
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)
